molecular formula C2H2BrF B1333735 1-Bromo-1-fluoroethylene CAS No. 420-25-7

1-Bromo-1-fluoroethylene

Cat. No. B1333735
CAS RN: 420-25-7
M. Wt: 124.94 g/mol
InChI Key: LNKSRHHQKNUTLI-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoroethylene is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic molecules. It is characterized by the presence of both bromine and fluorine atoms attached to a vinyl group, which makes it a valuable reagent in organic synthesis due to its reactivity and ability to introduce halogen atoms into other molecules.

Synthesis Analysis

The synthesis of 1-Bromo-1-fluoroethylene derivatives has been explored through various methods. A stereocontrolled preparation method for 1,1-diaryl-2-fluoroethenes involves the generation of 1-aryl-1-bromo-2-fluoroethenes using an addition/elimination reaction followed by bromination/desilicobromination and subsequent Suzuki-Miyaura coupling . Another approach for synthesizing (E)- and (Z)-alpha-fluorostilbenes utilizes 1-bromo-1-fluoroalkenes, which can be isomerized to high E/Z ratios and then coupled with aryl stannanes or undergo Suzuki coupling reactions . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent that undergoes clean 1,2-addition with various electrophiles to afford a range of 1-substituted 1-bromoethene products .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1-fluoroethylene and its derivatives is crucial for their reactivity and applications. The synthesis of isotopically enriched 1-[79Br]bromo-2-fluoroethylene has been achieved, which is useful for further structural studies and applications in the synthesis of other fluorinated compounds . The molecular structure of related compounds, such as 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, has been characterized by various spectroscopic techniques, including X-ray crystallography .

Chemical Reactions Analysis

1-Bromo-1-fluoroethylene participates in various chemical reactions due to its reactive halogen atoms. For instance, it can be transformed into 1-bromo-1-fluoroalkanes through photoredox-catalyzed addition to alkenes, which can then be converted into a variety of fluorine-containing compounds . The compound also serves as a precursor for the synthesis of 2-bromo-1-[18F]fluoroethane, which is integrated into automated preparation devices for the synthesis of 18F-fluoroethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1-fluoroethylene and its derivatives are influenced by the presence of halogen atoms. The photophysical properties of bromoperylenes, which are structurally related to 1-bromo-1-fluoroethylene, have been studied, revealing insights into their fluorescence and intersystem crossing behaviors . The copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, has been examined, providing information on the reactivity ratios and the potential for chemical modifications of the resulting polymers . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s containing a 4-bromophenyl pendant group have been investigated, highlighting their thermal and dielectric properties .

Scientific Research Applications

Isotopically Enriched Compound Preparation

1-Bromo-1-fluoroethylene is utilized in the preparation of isotopically enriched compounds. Baldan (2004) demonstrated the chlorination of 1-bromo-2-fluoroethylene, leading to the production of 1-chloro-2-fluoroethylene, suitable for producing 37Cl isotopically enriched ClHC˭CHF (Baldan, 2004). Additionally, Baldan and Tassan (2005) described an efficient method for preparing 1-[79Br]bromo-2-fluoroethylene, illustrating its usefulness in isotopic enrichment (Baldan & Tassan, 2005).

Organic Semiconductor Applications

In the realm of organic semiconductors, 1-bromo-1-fluoroethylene derivatives have shown significance. Abubakar, Suleiman, and Gidado (2021) investigated the doping effects of Bromine and Fluorine on Perylene, highlighting the implications in optoelectronic applications (Abubakar et al., 2021).

Synthesis of Natural Products

Ghasemi, Antunes, and Organ (2004) utilized 1-bromo-2-iodoethylene, a related compound, in the modular synthesis of natural products. Their research emphasized the simplification of complex synthesis processes using this compound (Ghasemi et al., 2004).

Lithium Ion Battery Research

In the context of lithium-ion batteries, derivatives of 1-bromo-1-fluoroethylene such as Fluoroethylene carbonate (FEC) have been studied. Jin et al. (2018) analyzed solid electrolyte interphase (SEI) formation on silicon nanowire electrodes in FEC, underlining its relevance in enhancing battery performance (Jin et al., 2018).

Electrolyte Additives in Batteries

Komaba et al. (2011) discovered the efficiency of Fluoroethylene carbonate as an electrolyte additive in sodium batteries, demonstrating its role in improving the reversibility of electrochemical reactions (Komaba et al., 2011).

properties

IUPAC Name

1-bromo-1-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKSRHHQKNUTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382007
Record name 1-bromo-1-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-fluoroethylene

CAS RN

420-25-7
Record name 1-bromo-1-fluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
A Pietropolli Charmet, P Stoppa… - The Journal of …, 2017 - ACS Publications
… To accurately characterize the molecular structure and the spectroscopic properties of 1-bromo-1-fluoroethylene, the equilibrium geometry and the harmonic force field were determined …
Number of citations: 21 pubs.acs.org
A Pietropolli Charmet, P Stoppa, S Giorgianni… - … & GENERAL THEORY, 2017 - ricerca.sns.it
… To accurately characterize the molecular structure and the spectroscopic properties of 1bromo-1-fluoroethylene, the equilibrium geometry and the harmonic force field were determined …
Number of citations: 2 ricerca.sns.it
WC Bailey - 2007 - nqcc.wcbailey.net
… 1-Bromo-1-Fluoroethylene, CH2=CFBr. Structure parameters (Å and degrees), rotational constants (MHz), and Br nuclear quadrupole coupling constants (MHz). Coupling constants in a …
Number of citations: 2 nqcc.wcbailey.net
G Landelle, M Bergeron, MO Turcotte-Savard… - Chemical Society …, 2011 - pubs.rsc.org
Monofluoroalkenes are an important fluorinated class of compounds with applications in medicinal chemistry, material sciences and organic chemistry. An overview of methods allowing …
Number of citations: 289 pubs.rsc.org
T Schaefer, F Hruska, HM Hutton - Canadian Journal of …, 1967 - cdnsciencepub.com
The fluorine and proton chemical shifts in some geminally disubstituted vinylidene fluorides and ethylenes are discussed. For these compounds, at least, there are difficulties with an …
Number of citations: 23 cdnsciencepub.com
J Qiu, A Gyorokos, TM Tarasow… - The Journal of Organic …, 2008 - ACS Publications
… , 1.21 equiv of a 2.39 M solution in toluene) of 1-bromo-1-fluoroethylene.(the solution was prepared by bubbling 1-bromo-1-fluoroethylene in a flask cooled in an ice bath containing a …
Number of citations: 20 pubs.acs.org
M Andolfatto, B Kleibömer, A Guarnieri - … für Naturforschung A, 1982 - degruyter.com
… (Mostly cis-trans-l-bromo-2-fluoroethylene and little 1-bromo1-fluoroethylene; azeotrope bp 31 C.) To the mixture (II), a small excess of bromine was added very slowly at 0 C. At the end …
Number of citations: 12 www.degruyter.com
枝村一弥, 石川延男 - 日本化学会誌(化学と工業化学), 1978 - jstage.jst.go.jp
… In all cases, the formation of 1-bromo-2-fluoroethylenes [3] predominated over that of 1-bromo-1-fluoroethylene [2]. However, the use of stronger bases and protic solvents increased the …
Number of citations: 6 www.jstage.jst.go.jp

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